

2-Methylanthracene (CAS Number: 613-12-7): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methylanthracene

Cat. No.: B165393

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of **2-Methylanthracene**, a polycyclic aromatic hydrocarbon (PAH) of significant interest in various scientific disciplines. This document covers its fundamental chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its primary biological signaling pathway. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Chemical and Physical Properties

2-Methylanthracene is a yellow crystalline solid.^[1] It is a derivative of anthracene with a methyl group substituted at the C2 position. Like other PAHs, it is a product of incomplete combustion of organic materials and is found in environmental samples such as diesel exhaust.^{[2][3]} Its chemical and physical properties are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₁₅ H ₁₂	[4][5]
Molecular Weight	192.26 g/mol	[1][4]
Appearance	Beige to light yellow-brown crystalline powder	[2][3]
Melting Point	204-206 °C	[1][2][4][6]
Boiling Point	358.25 °C (estimate)	[1][3]
Density	1.0561 g/cm ³ (estimate)	[1][3]
Water Solubility	39 µg/L at 25 °C	[3]
Solubility	Soluble in benzene and chloroform	[3][7]
LogP	4.30	[1]
Vapor Pressure	5.34 x 10 ⁻⁶ mmHg	[1]
Flash Point	157.5 °C	[1]
Refractive Index	1.6880 (estimate)	[1][3]

Experimental Protocols

Synthesis of 2-Methylanthracene via Friedel-Crafts Acylation and Reduction

A common route for the synthesis of **2-Methylanthracene** involves the Friedel-Crafts acylation of a suitable aromatic substrate followed by reduction. While a specific detailed protocol for **2-Methylanthracene** is not readily available in the provided search results, a general procedure can be adapted from the synthesis of similar anthracene derivatives.[8][9]

Step 1: Friedel-Crafts Acylation of Toluene with Phthalic Anhydride

- Reaction Setup: In a fume hood, equip a dry three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride

drying tube.

- Reagent Addition: Charge the flask with anhydrous aluminum chloride (AlCl_3 , 2.5 equivalents) and an inert solvent such as dichloromethane (CH_2Cl_2). Cool the suspension to 0 °C in an ice bath.
- Dissolve phthalic anhydride (1 equivalent) and toluene (1 equivalent) in CH_2Cl_2 and add this solution dropwise to the stirred AlCl_3 suspension.
- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
- Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
- Separate the organic layer, wash it with water, 5% sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude 2-(4-methylbenzoyl)benzoic acid.

Step 2: Cyclization to 2-Methylanthraquinone

- Reaction: Add the crude 2-(4-methylbenzoyl)benzoic acid to concentrated sulfuric acid.
- Heat the mixture at 100-120 °C for 1-2 hours.
- Work-up: Cool the reaction mixture and pour it onto crushed ice. The precipitate, 2-methylanthraquinone, is collected by filtration, washed with water until neutral, and dried.

Step 3: Reduction to **2-Methylanthracene**

- Reaction: In a flask equipped with a reflux condenser, mix the crude 2-methylanthraquinone with zinc dust and a high-boiling solvent such as ethylene glycol.
- Add a solution of sodium hydroxide and heat the mixture to reflux for several hours.
- Work-up: After cooling, the reaction mixture is diluted with water and the crude **2-Methylanthracene** is extracted with a suitable organic solvent (e.g., toluene).

- The organic extract is washed with water, dried, and the solvent is evaporated.
- The resulting crude product is then purified as described in the protocol below.

Purification of 2-Methylanthracene

Purification of the crude **2-Methylanthracene** can be achieved by a combination of chromatography and recrystallization.^{[2][3]}

Step 1: Column Chromatography

- Column Preparation: Pack a chromatography column with silica gel using a slurry method with a non-polar eluent such as cyclohexane or hexane.
- Sample Loading: Dissolve the crude **2-Methylanthracene** in a minimal amount of a suitable solvent (e.g., toluene) and adsorb it onto a small amount of silica gel. Load the dried, sample-adsorbed silica onto the top of the column.
- Elution: Elute the column with the non-polar eluent. **2-Methylanthracene**, being relatively non-polar, will move down the column.
- Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
- Combine the pure fractions and evaporate the solvent.

Step 2: Recrystallization

- Solvent Selection: Choose a suitable solvent for recrystallization. Ethanol is a commonly used solvent for this purpose.^{[2][3]} The ideal solvent should dissolve **2-Methylanthracene** well at its boiling point but poorly at low temperatures.
- Dissolution: Dissolve the partially purified **2-Methylanthracene** from the chromatography step in a minimum amount of hot ethanol.
- Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

- Isolation: Collect the purified crystals by vacuum filtration.
- Drying: Wash the crystals with a small amount of cold ethanol and dry them under vacuum.

Analytical Methods

2.3.1. High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

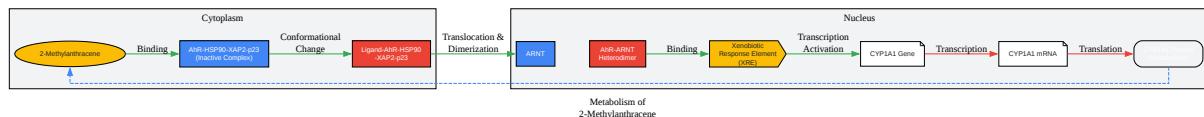
This method is suitable for the quantification of **2-Methylanthracene** in environmental samples.

[\[2\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Parameter	Value	Reference(s)
Column	C18 stationary phase (e.g., Agilent ZORBAX Eclipse PAH, 4.6 mm × 50 mm, 1.8 µm)	[11] [12]
Mobile Phase	Gradient elution with acetonitrile and water	[11] [12]
Flow Rate	Typically 1.0 - 1.5 mL/min	[11]
Injection Volume	5 - 20 µL	[4]
Fluorescence Detector	Excitation: 260 nm, Emission: 352 nm	[10] [11]
Run Time	~25 - 35 minutes	[2] [11]

2.3.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of **2-Methylanthracene**, particularly in complex matrices.[\[7\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)


Parameter	Value	Reference(s)
Column	HP-5MS or similar non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 μ m film thickness)	[7]
Carrier Gas	Helium at a constant flow of ~1.3 mL/min	[7]
Injector Temperature	290 °C	[15]
Oven Program	Start at 60 °C, ramp to 300 °C	[7]
Mass Spectrometer	Electron Ionization (EI) at 70 eV	[15]
Scan Range	50-450 m/z	[15]
Ion Source Temperature	230 °C	[7]
Transfer Line Temperature	280 °C	[15]

Biological Activity and Signaling Pathways

Polycyclic aromatic hydrocarbons, including **2-Methylnanthracene**, are known to exert biological effects primarily through the activation of the aryl hydrocarbon receptor (AhR) signaling pathway.^{[6][16][17]} The AhR is a ligand-activated transcription factor that regulates the expression of a variety of genes, including those involved in xenobiotic metabolism.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The canonical AhR signaling pathway is initiated by the binding of a ligand, such as **2-Methylnanthracene**, to the receptor in the cytoplasm. This leads to a cascade of events resulting in the altered expression of target genes.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The complex biology of aryl hydrocarbon receptor activation in cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. edepot.wur.nl [edepot.wur.nl]
- 3. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Science of Synthesis: Best methods. Best results – Thieme Chemistry [science-of-synthesis.thieme.com]
- 6. Genetic and epigenetic modulations in toxicity: The two-sided roles of heavy metals and polycyclic aromatic hydrocarbons from the environment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct sample introduction GC-MS/MS for quantification of organic chemicals in mammalian tissues and blood extracted with polymers without clean-up - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Write down the different steps involved in Haworth synthesis of(a) Anthra.. [askfilo.com]
- 9. benchchem.com [benchchem.com]

- 10. hplc.eu [hplc.eu]
- 11. fda.gov [fda.gov]
- 12. agilent.com [agilent.com]
- 13. measurlabs.com [measurlabs.com]
- 14. epa.gov [epa.gov]
- 15. mdpi.com [mdpi.com]
- 16. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The aryl hydrocarbon receptor cross-talks with multiple signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Methylanthracene (CAS Number: 613-12-7): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b165393#2-methylanthracene-cas-number-613-12-7]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com